

Application Notes: Nickel Hydroxide for Non-Enzymatic Glucose Sensing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel hydroxide

Cat. No.: B1198648

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Introduction

The accurate and rapid detection of glucose is of paramount importance in clinical diagnostics, biotechnology, and the food industry.[1] While traditional glucose sensors often rely on enzymes like glucose oxidase, they can be limited by their inherent instability, susceptibility to environmental conditions (such as temperature and pH), and high cost.[1] Non-enzymatic glucose sensors have emerged as a promising alternative, offering advantages like simplicity, good stability, and lower cost.[1] Among the various materials explored for non-enzymatic sensing, **nickel hydroxide** ($\text{Ni}(\text{OH})_2$) has garnered significant interest due to its excellent electrocatalytic activity towards glucose oxidation.[2]

This document provides detailed application notes and protocols for the use of **nickel hydroxide** in the fabrication of non-enzymatic glucose sensors, intended for researchers, scientists, and professionals in drug development.

Principle of Operation

The glucose sensing mechanism of **nickel hydroxide**-based electrodes operates on the principle of the electrochemical oxidation of glucose. This process is facilitated by the Ni(II)/Ni(III) redox couple in an alkaline medium.[3] The key steps are as follows:

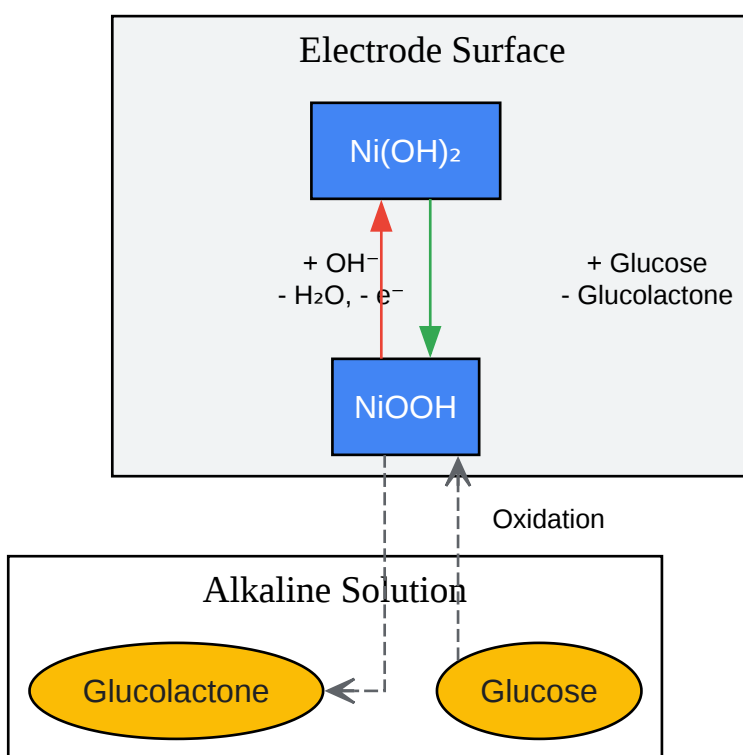
- **Formation of the Active Species:** In an alkaline solution, the $\text{Ni}(\text{OH})_2$ on the electrode surface is oxidized to nickel oxyhydroxide (NiOOH). This conversion is represented by the following reaction: $\text{Ni}(\text{OH})_2 + \text{OH}^- \rightarrow \text{NiOOH} + \text{H}_2\text{O} + \text{e}^-$

- **Electrocatalytic Oxidation of Glucose:** The newly formed NiOOH acts as a strong oxidizing agent and catalyzes the oxidation of glucose to glucolactone.[1] During this process, Ni(III) in NiOOH is reduced back to Ni(II) in Ni(OH)₂. The reaction is: $\text{NiOOH} + \text{Glucose} \rightarrow \text{Ni(OH)}_2 + \text{Glucolactone}$

The regeneration of Ni(OH)₂ allows for a continuous catalytic cycle. The electrons generated during these reactions produce a measurable current that is directly proportional to the glucose concentration in the sample.[4]

Visualization of the Sensing Pathway

The following diagram illustrates the electrochemical signaling pathway for glucose detection using a **nickel hydroxide** modified electrode.



Electrochemical Glucose Sensing Mechanism

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Caption: Electrochemical cycle of Ni(OH)₂/NiOOH for glucose oxidation.

Experimental Protocols

Detailed methodologies for the synthesis of **nickel hydroxide** nanomaterials and the fabrication of glucose sensors are provided below.

Protocol 1: Synthesis of Nickel Hydroxide Nanoflowers (f-Ni(OH)₂)

This protocol describes a method for synthesizing β -phase Ni(OH)₂ nanoflowers.^{[5][6]}

Materials:

- Nickel chloride hexahydrate (NiCl₂·6H₂O)
- Urea (CO(NH₂)₂)
- Deionized (DI) water
- Ethanol

Procedure:

- Prepare a 50 mL aqueous solution containing 2 mmol of NiCl₂·6H₂O and 10 mmol of urea.
- Transfer the solution to a Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to 120°C for 12 hours.
- Allow the autoclave to cool down to room temperature naturally.
- Collect the resulting green precipitate by centrifugation.
- Wash the precipitate alternately with DI water and ethanol three times to remove any unreacted reagents.
- Dry the final product in a vacuum oven at 60°C for 6 hours.

Protocol 2: Fabrication of a Ni(OH)₂-Modified Glassy Carbon Electrode (GCE)

This protocol details the modification of a glassy carbon electrode with synthesized Ni(OH)₂ nanomaterials.^{[5][6]}

Materials:

- Synthesized Ni(OH)₂ powder (from Protocol 1)
- Carbon nanotubes (CNTs)
- Nafion solution (0.5 wt%)
- N,N-Dimethylformamide (DMF)
- Glassy Carbon Electrode (GCE)
- Alumina slurry (0.05 μm)

Procedure:

- GCE Pre-treatment:
 - Polish the GCE surface with 0.05 μm alumina slurry on a polishing cloth to a mirror finish.
 - Rinse the electrode thoroughly with DI water.
 - Sonicate the GCE in DI water and ethanol for 5 minutes each to remove any residual alumina particles.
 - Dry the GCE under a stream of nitrogen.
- Preparation of the Modifier Ink:
 - Disperse 1 mg of the synthesized Ni(OH)₂ powder and 1 mg of CNTs in 1 mL of DMF.
 - Sonicate the mixture for 30 minutes to form a homogeneous suspension.

- Add 20 μL of 0.5 wt% Nafion solution to the suspension and sonicate for another 5 minutes.
- Electrode Modification:
 - Drop-cast 5 μL of the prepared ink onto the pre-treated GCE surface.
 - Allow the solvent to evaporate at room temperature to form a uniform composite film.

Protocol 3: Electrochemical Detection of Glucose

This protocol outlines the procedure for glucose detection using the fabricated $\text{Ni}(\text{OH})_2$ -modified electrode.

Apparatus and Reagents:

- Electrochemical workstation with a three-electrode system ($\text{Ni}(\text{OH})_2$ -modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode).
- 0.1 M Sodium hydroxide (NaOH) solution (supporting electrolyte).
- Glucose stock solution of a known concentration.

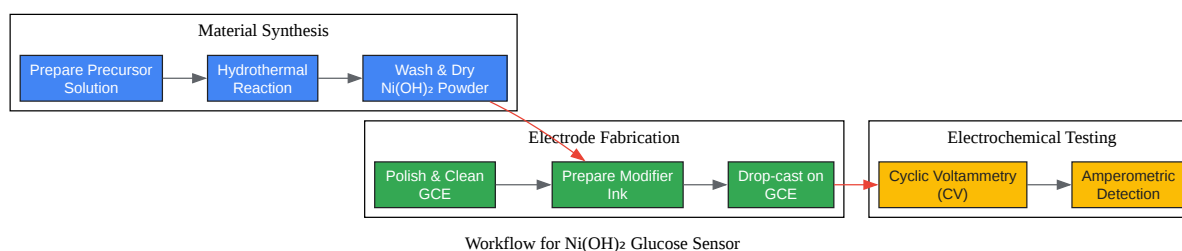
Procedure:

- Cyclic Voltammetry (CV):
 - Immerse the three-electrode system in a 0.1 M NaOH solution.
 - Record the cyclic voltammogram in the potential range of 0 to 0.8 V at a scan rate of 50 mV/s to activate the electrode and observe the $\text{Ni}(\text{OH})_2/\text{NiOOH}$ redox peaks.
 - Add a known concentration of glucose to the electrolyte and record the CV again to observe the increase in the anodic peak current, indicating glucose oxidation.
- Amperometric Detection (i-t curve):

- Set the working potential to an optimal value determined from the CV (e.g., +0.45 V to +0.6 V).^{[5][7]}
- While stirring the 0.1 M NaOH solution, allow the background current to stabilize.
- Make successive additions of glucose from the stock solution into the electrochemical cell at regular intervals.
- Record the corresponding stepwise increase in the current response. .
- Plot the calibration curve of current response versus glucose concentration.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the fabrication and testing of a **nickel hydroxide**-based glucose sensor.



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Caption: From synthesis to sensing: a typical experimental workflow.

Performance of Ni(OH)₂-Based Glucose Sensors

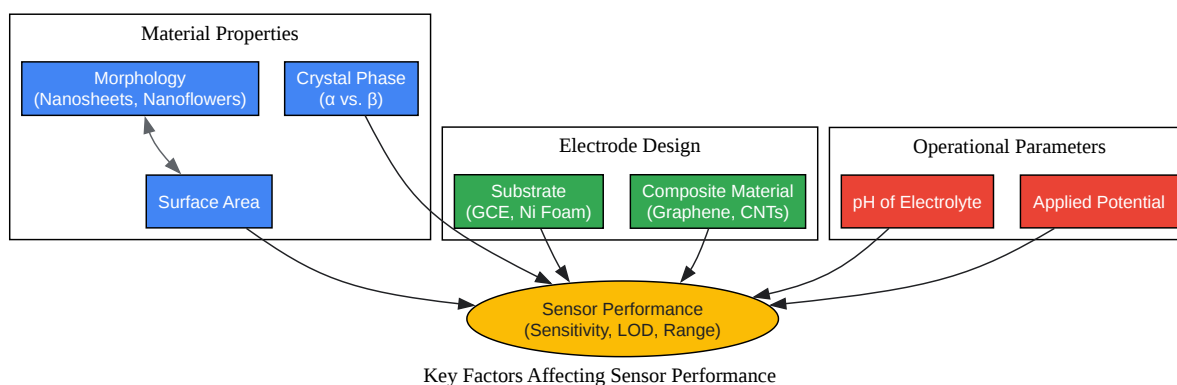
The performance of non-enzymatic glucose sensors based on **nickel hydroxide** can vary significantly depending on the morphology of the Ni(OH)₂, the composition of the composite

material, and the electrode substrate. A summary of key performance metrics from various studies is presented below for easy comparison.

Sensor Material/Electrode	Linear Range (mM)	Sensitivity ($\mu\text{A mM}^{-1} \text{cm}^{-2}$)	Detection Limit (μM)	Applied Potential (V vs. Ref)	Reference
Ni(OH) ₂ Nanoflowers/ CNT/GCE	0.1 - 1.1	238.5	0.5	+0.45 (vs. SCE)	[5][6]
Ni@Ni(OH) ₂ Nanosheets	0.001 - 3.1	683	9.1	+0.45	[2]
Ni-Co Hydroxide/CP	Not Specified	1541	3.42	+0.6 (vs. Hg/HgO)	[7]
Ni(OH) ₂ /Ni(DMG) ₂ Nanotubes	0.01 - 8	262.8	3.3	Not Specified	[8]
Ni(OH) ₂ /3D-Graphene	Not Specified	10.47 $\mu\text{A cm}^{-2}$ for 3 μM	Not Specified	+0.45	[1]
Ni Nanowires/Graphene/EGE DL-FET	0.05 - 5	1043 $\text{mA } \mu\text{M}^{-1} \text{cm}^{-2}$	0.051	Not Specified	[4]
α -Ni(OH) ₂ -rGO/Ni Foam	0.5 - 22.5	95.5	Not Specified	Not Specified	[9]
Ni(OH) ₂ /N-Nanodiamonds	0.02 - 1 & 1 - 9	3200 & 1410	1.2	Not Specified	[10]
Ni(OH) ₂ /Ni Foam	Not Specified	8420	0.84	Not Specified	[11]
Pt Single-Atom/Ni(OH) ₂ /N-Graphene	Not Specified	220.75	Not Specified	Not Specified	[12]
Ni(OH) ₂ &NiO OH/Ni Foam	0.001 - 0.13	5758.4	Not Specified	Not Specified	[13]

Factors Influencing Sensor Performance

The efficacy of a **nickel hydroxide**-based glucose sensor is dependent on several factors that can be optimized to enhance its analytical performance.



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Caption: Interplay of factors determining sensor performance.

- **Morphology and Surface Area:** Nanostructures such as nanosheets, nanoflowers, and nanowires provide a high surface-to-volume ratio, which increases the number of active sites available for glucose oxidation, thereby enhancing sensitivity.[2][5]
- **Crystal Phase:** **Nickel hydroxide** exists in two main crystalline forms, α -Ni(OH)₂ and β -Ni(OH)₂. The α -phase generally exhibits higher electrocatalytic activity due to its larger interlayer spacing and higher theoretical specific capacity.[2][9]
- **Composite Materials:** The conductivity of Ni(OH)₂ can be improved by creating composites with highly conductive materials like graphene, carbon nanotubes (CNTs), or metal nanoparticles.[1][4][12] These materials facilitate faster electron transfer, leading to improved sensor response.

- Substrate: The choice of electrode substrate, such as glassy carbon, nickel foam, or carbon paper, can influence the adhesion of the sensing material and the overall conductivity of the electrode.[7][9][11]
- Operational Conditions: The pH of the supporting electrolyte and the applied potential are critical parameters that must be optimized to achieve the best sensor performance. The electrocatalytic oxidation of glucose on Ni(OH)₂ is highly efficient in alkaline media.[3]

Conclusion

Nickel hydroxide is a highly effective and versatile material for the development of non-enzymatic glucose sensors. By carefully controlling the synthesis of Ni(OH)₂ nanostructures and optimizing the electrode design and operating conditions, it is possible to fabricate sensors with high sensitivity, low detection limits, and wide linear ranges. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working to advance the field of electrochemical biosensing.

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- To cite this document: BenchChem. [Application Notes: Nickel Hydroxide for Non-Enzymatic Glucose Sensing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198648#using-nickel-hydroxide-for-glucose-sensing-applications]

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